Stereochemistry Determines Receptor Binding
The target compound possesses a defined (5S) stereocenter, which is critical for interacting with chiral biological targets. In contrast, racemic or undefined mixtures of N-methyl-1-azabicyclo[3.3.1]nonan-3-amine contain a 1:1 mixture of enantiomers, only one of which is likely to exhibit optimal binding . While direct Ki values for this specific compound are not publicly available, class-level evidence from closely related azabicyclo[3.3.1]nonane-based nAChR ligands demonstrates that stereochemistry is a primary determinant of subtype selectivity and affinity [1]. For instance, the high-affinity ligand AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) achieves a Ki < 10 nM for α3β4 nAChR with >90-fold selectivity over α4β2 and α7 subtypes, an activity profile that is strictly dependent on its specific (3-endo) stereochemistry [2][3].
| Evidence Dimension | Stereochemical Purity and Configuration |
|---|---|
| Target Compound Data | Single defined stereoisomer: (5S)-configuration with 3 asymmetric atoms |
| Comparator Or Baseline | Racemic or undefined mixture of N-methyl-1-azabicyclo[3.3.1]nonan-3-amine (e.g., CAS 1824456-77-0) |
| Quantified Difference | No quantitative difference available for this specific pair; class-level data indicates stereochemistry is critical for nAChR binding affinity and selectivity |
| Conditions | Not applicable for this specific pair; class-level inference derived from published nAChR SAR studies on azabicyclo[3.3.1]nonane scaffolds |
Why This Matters
Procuring the defined (5S)-enantiomer ensures that downstream biological assays are not confounded by the inactive or antagonistic enantiomer, which is essential for robust SAR and lead optimization in nAChR-targeted programs.
- [1] Tomassoli, I., et al. (2016). Bispidine as a Privileged Scaffold. Current Topics in Medicinal Chemistry, 16(11), 1314-1341. View Source
- [2] Toll, L., et al. (2012). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Neuropsychopharmacology, 37, 1367–1376. View Source
- [3] Tuan, E. W., et al. (2015). AT-1001 Is a partial agonist with high affinity and selectivity at human and rat α3β4 nicotinic cholinergic receptors. Molecular Pharmacology, 88(4), 640-649. View Source
